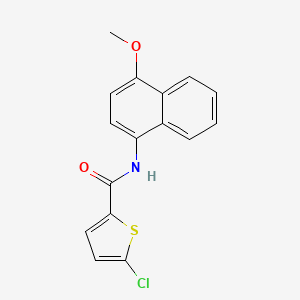

5-氯-N-(4-甲氧基萘-1-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide” is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . It is a derivative of oxazolidinone and has been identified as a promising candidate for the development of safe and orally available anticoagulants .

Synthesis Analysis

The synthesis of this compound involves several steps. The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline . This is followed by condensation with an appropriate synthon . The exact details of the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and ring closure reactions . The exact details of these reactions can be found in the referenced papers .科学研究应用

CB1 受体的变构调节

CB1 受体调节的化学功能优化:一项针对吲哚-2-甲酰胺的结构要求对大麻素 1 型受体 (CB1) 的变构调节的研究。通过控制化学功能,研究人员确定了显著影响 CB1 调节剂的结合亲和力和协同性的关键因素。这项研究强调了特定结构属性(包括链长和吸电子基团)对于开发有效的 CB1 变构调节剂的重要性 (Khurana 等,2014)。

抗菌和除草活性

羧苯胺类的抗菌和除草活性:制备了一系列环取代的 2-羟基萘-1-羧苯胺类,并测试了它们对包括金黄色葡萄球菌和分枝杆菌属在内的各种菌株的抗菌活性,以及它们抑制植物光合电子传递的能力。这项研究突出了此类化合物在开发新型抗菌剂和除草剂中的潜力,展示了萘羧苯胺类在科学研究中的多功能性 (Goněc 等,2013)。

有机合成中的催化活性

Co(II) 和 Fe(II) 酞菁的合成和催化活性:对源自邻苯二甲腈衍生物的新型铁(II) 和钴(II) 酞菁配合物的合成和表征的研究表明,这些配合物是环己烯氧化的有效催化剂。这项工作通过提供有关使用金属配合物作为有机转化催化剂的见解,为绿色化学领域做出了贡献,突出了合成多功能性在开发环保催化工艺中的重要性 (Saka 等,2013)。

抗结核活性

新型羧酰胺作为抗结核剂的合成:合成了一系列新型的 5-氯-2-(噻吩-2-基)-7,8-二氢喹啉-6-甲酰胺,并评估了它们对结核分枝杆菌的抗结核活性。这项研究例证了对有效抗结核剂的持续探索,并突出了噻吩衍生物在结核病治疗中的潜力 (Marvadi 等,2020)。

作用机制

Target of Action

The primary target of the compound 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .

Mode of Action

5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide acts as a highly potent and selective, direct FXa inhibitor . The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound affects the coagulation cascade by inhibiting FXa. This inhibition disrupts the conversion of prothrombin to thrombin, a key step in the coagulation cascade . The downstream effects include a reduction in clot formation and a potential decrease in the risk of thromboembolic diseases .

Pharmacokinetics

The compound’s interaction with the s1 subsite of fxa suggests good oral bioavailability

Result of Action

The molecular and cellular effects of 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide’s action include the inhibition of FXa and the subsequent disruption of the coagulation cascade . This results in a reduction in clot formation, which can help prevent thromboembolic diseases .

Action Environment

The action, efficacy, and stability of 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and humidity Additionally, the compound’s efficacy could be influenced by the patient’s physiological state, such as the presence of other medications or health conditions

生化分析

Biochemical Properties

5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide has been identified as a potent inhibitor of the coagulation enzyme Factor Xa . This interaction suggests that it may play a significant role in biochemical reactions related to blood coagulation. The compound’s interaction with Factor Xa is facilitated by the neutral ligand chlorothiophene in the S1 subsite .

Cellular Effects

The cellular effects of 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide are primarily related to its inhibition of Factor Xa. This inhibition can influence various cellular processes, particularly those related to blood coagulation

Molecular Mechanism

The molecular mechanism of action of 5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide involves its binding to Factor Xa . The compound’s high affinity for Factor Xa is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite . This interaction results in the inhibition of Factor Xa, thereby influencing the process of blood coagulation.

Temporal Effects in Laboratory Settings

It is known that the compound exhibits excellent stability .

Metabolic Pathways

Given its role as a Factor Xa inhibitor, it is likely to be involved in the coagulation pathway .

属性

IUPAC Name |

5-chloro-N-(4-methoxynaphthalen-1-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c1-20-13-7-6-12(10-4-2-3-5-11(10)13)18-16(19)14-8-9-15(17)21-14/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWDNGOXKOWTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2556956.png)

![6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2556966.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2556968.png)

![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide](/img/structure/B2556974.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2556978.png)